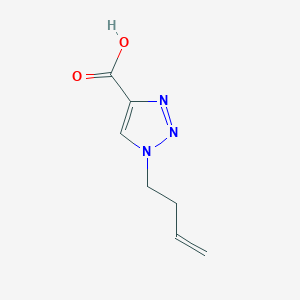

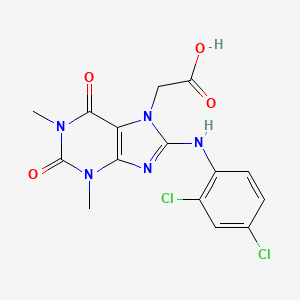

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone" is a complex molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. The structure suggests the presence of a piperazine ring, which is a common feature in pharmaceuticals, and the incorporation of furan and thiophene moieties, which are known for their potential in creating bioactive compounds .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methods. For instance, electrochemical synthesis has been employed to create arylthiobenzazoles by oxidizing a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Another method involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to produce thiocarbamyl piperazines . Additionally, a microwave-assisted synthesis has been reported for the creation of a benzothiazolyl piperazine derivative, which is an efficient and eco-friendly approach . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques. In the case of a benzothiazolyl piperazine derivative, the structure was elucidated using IR, NMR, MS spectral data, and X-ray diffraction, which confirmed the chair conformation of the piperazine ring . Similar analytical techniques would likely be employed to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis mentioned earlier involves a Michael addition reaction, which is a nucleophilic addition to an α,β-unsaturated carbonyl compound . The Mannich reaction is another important reaction for piperazine derivatives, where triazole Schiff bases react with piperazine derivatives and formaldehyde to produce Mannich bases with potential fungicidal activity . These reactions could be relevant to the synthesis and functionalization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their substitution patterns. For example, the melting points, solubility, and stability can be determined experimentally and are important for the practical application of these compounds . The presence of different functional groups, such as furan, thiophene, and thiazole rings, can significantly influence these properties and the overall biological activity of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine involved the Claisen Schmidt condensation process. This process leads to the formation of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These compounds were evaluated for antidepressant and antianxiety activities, showing significant activity in both domains (Kumar et al., 2017).

Eco-friendly Microwave-Assisted Synthesis

A study presented an eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This method was found to be efficient and provided access to the regioselective 1,4-disubstituted 1,2,3-triazole isomer, indicating potential in eco-friendly and efficient chemical synthesis (Said et al., 2020).

Anti-Inflammatory Activity

Another study synthesized novel compounds with a focus on anti-inflammatory activity. The compounds demonstrated significant in-vitro and in-vivo anti-inflammatory properties, showing their potential in the development of new anti-inflammatory agents (Ahmed et al., 2017).

Applications in Pharma Market

Research into azetidine, pyrrolidine, and piperidine derivatives, including compounds similar to 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, showed their utility as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating their potential pharmaceutical applications (Habernickel, 2001).

Eigenschaften

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-18(11-14-3-2-10-24-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-1-9-23-16/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFARXVIVZYYRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)